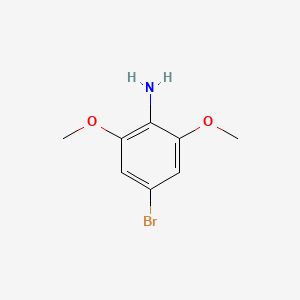

4-Bromo-2,6-dimethoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGUWWZOHPAMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20317162 | |

| Record name | 4-bromo-2,6-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20317162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23957-21-3 | |

| Record name | 23957-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-2,6-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20317162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2,6-dimethoxyaniline: Synthesis, Properties, and Applications

Introduction

4-Bromo-2,6-dimethoxyaniline (CAS No. 23957-21-3) is a highly functionalized aromatic amine that serves as a critical building block in modern organic synthesis.[1] Its unique substitution pattern—a bromine atom flanked by two electron-donating methoxy groups and an amino group—provides a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, key physicochemical properties, and strategic applications, with a particular focus on its utility for researchers in medicinal chemistry and materials science. The strategic placement of its functional groups makes it an invaluable intermediate for creating novel pharmaceutical candidates, agrochemicals, and functional organic materials.

Physicochemical and Computational Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of 4-Bromo-2,6-dimethoxyaniline are summarized below. While an experimental melting point is not widely published, it can be reasonably estimated to be in a similar range to the structurally related compound, 4-Bromo-2,6-dimethylaniline (48-52°C).[2][3][4]

| Property | Value | Source(s) |

| CAS Number | 23957-21-3 | [1][5] |

| Molecular Formula | C₈H₁₀BrNO₂ | [1] |

| Molecular Weight | 232.07 g/mol | [1] |

| Appearance | Typically a solid (inferred from analogs) | |

| IUPAC Name | 4-bromo-2,6-dimethoxyaniline | [1] |

| SMILES | COC1=CC(=CC(=C1N)OC)Br | [1] |

| InChI Key | UJGUWWZOHPAMAJ-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area (TPSA) | 44.5 Ų | [1][5] |

| LogP (Computed) | 2.05 | [5] |

Synthesis and Mechanistic Rationale

The synthesis of 4-Bromo-2,6-dimethoxyaniline is achieved via electrophilic aromatic substitution on the 2,6-dimethoxyaniline precursor. The primary challenge in this reaction is controlling the regioselectivity and preventing over-bromination due to the highly activated nature of the aromatic ring.

Mechanism: The Role of Directing Groups

The outcome of the bromination is dictated by the powerful activating and directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups. Both are strong ortho-, para-directors.[6][7] The two methoxy groups at positions 2 and 6 strongly activate the para-position (C4), while the amino group at C1 also directs incoming electrophiles to its para-position (C4). This concerted activation makes the C4 position exceptionally electron-rich and therefore highly susceptible to electrophilic attack. The ortho positions relative to the amino group (C2 and C6) are already substituted, sterically hindering attack at those sites. This synergistic effect ensures high regioselectivity for bromination at the C4 position.

Recommended Synthesis Protocol

To mitigate the high reactivity of the substrate and avoid the use of hazardous elemental bromine, N-Bromosuccinimide (NBS) is the reagent of choice.[8][9] It serves as a mild and reliable source of electrophilic bromine. Using a polar aprotic solvent like N,N-dimethylformamide (DMF) has been shown to enhance para-selectivity in the bromination of electron-rich aromatic compounds like anilines.[10]

Materials:

-

2,6-Dimethoxyaniline

-

N-Bromosuccinimide (NBS), recrystallized

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Glacial acetic acid (for recrystallization)[11]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethoxyaniline (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization. A common method for similar anilines involves dissolving the crude product in a minimal amount of hot glacial acetic acid and allowing it to cool slowly to induce crystallization.[11] Filter the purified crystals and dry them under vacuum.

Characterization and Quality Control

The identity and purity of the synthesized 4-Bromo-2,6-dimethoxyaniline must be confirmed through standard analytical techniques. Below are the expected characterization data based on its structure and data from analogous compounds.[12]

| Technique | Expected Results |

| ¹H NMR (CDCl₃) | δ ~6.8-7.1 ppm (s, 2H): Aromatic protons (H-3, H-5) appear as a singlet due to chemical equivalence.δ ~4.0-4.5 ppm (br s, 2H): Amino (-NH₂) protons.δ ~3.8 ppm (s, 6H): Methoxy (-OCH₃) protons. |

| ¹³C NMR (CDCl₃) | ~150 ppm: C2, C6 (carbons attached to -OCH₃).~140 ppm: C1 (carbon attached to -NH₂).~115 ppm: C3, C5 (aromatic CH).~100 ppm: C4 (carbon attached to -Br).~56 ppm: Methoxy carbons (-OCH₃). |

| FT-IR (KBr, cm⁻¹) | ~3400-3300: N-H stretching (asymmetric and symmetric).~3000-2800: C-H stretching (aromatic and aliphatic).~1600: N-H bending.~1250-1000: C-O stretching (aryl ether).~600-500: C-Br stretching. |

| Mass Spectrometry (EI) | M⁺ at m/z ~231/233: A characteristic isotopic pattern (approx. 1:1 ratio) for a molecule containing one bromine atom. |

Applications in Organic Synthesis

4-Bromo-2,6-dimethoxyaniline is a valuable synthon primarily due to its two reactive handles: the bromine atom and the amino group.

-

Palladium-Catalyzed Cross-Coupling: The aryl bromide moiety is an excellent substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aniline derivative with an organoboron reagent, providing access to complex biaryl structures that are prevalent in pharmaceuticals.

-

Buchwald-Hartwig Amination: The aryl bromide can also participate in C-N bond-forming reactions.

-

Amino Group Derivatization: The nucleophilic amino group can be readily acylated, alkylated, or used to form heterocycles, further expanding the molecular diversity accessible from this starting material.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-2,6-dimethoxyaniline is not widely available, its handling precautions can be inferred from structurally similar compounds like 4-bromo-2,6-dimethylaniline.[4]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety glasses/goggles), and a face shield. Use in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Keep containers securely sealed when not in use.

-

Storage: Store in a cool, dry, and well-ventilated place, protected from light.[5]

Conclusion

4-Bromo-2,6-dimethoxyaniline stands out as a strategically designed building block for advanced organic synthesis. Its predictable reactivity, governed by the powerful directing effects of its substituents, allows for the selective construction of highly functionalized aromatic systems. The protocols and data presented in this guide provide researchers with the foundational knowledge required to confidently incorporate this versatile intermediate into their synthetic programs, paving the way for innovations in drug discovery and materials science.

References

-

ResearchGate. (n.d.). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Retrieved January 21, 2026, from [Link]

-

Testbook. (n.d.). Electrophilic Substitution of Anilines. Retrieved January 21, 2026, from [Link]

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved January 21, 2026, from [Link]

-

Quora. (2020). Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide.... Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved January 21, 2026, from [Link]

-

Reagent Guide. (2019). N-Bromosuccinimide (NBS). Retrieved January 21, 2026, from [Link]

-

Khan Academy. (2022). Bromination of Aniline. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 21, 2026, from [Link]

-

Molbase. (n.d.). 23957-21-3 CAS Database. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 329423, 4-Bromo-2,6-dimethoxyaniline. Retrieved January 21, 2026, from [Link].

- Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.

-

ResearchGate. (n.d.). 4-Bromo-2,6-dimethylaniline. Retrieved January 21, 2026, from [Link]

-

Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). A reaction scheme to show possible reactions forming 21, 24 and 25. Retrieved January 21, 2026, from [Link]

-

YouTube. (2021). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. Retrieved January 21, 2026, from [Link]

-

Cooksey, C. J. (2001). Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds. Molecules, 6(9), 736–769. Available from: [Link]

Sources

- 1. 4-Bromo-2,6-dimethoxyaniline | C8H10BrNO2 | CID 329423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2,6-dimethylaniline, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Bromo-2,6-dimethylaniline, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. testbook.com [testbook.com]

- 7. quora.com [quora.com]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4-Bromo-2,6-dimethylaniline(24596-19-8) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-dimethoxyaniline

Abstract

4-Bromo-2,6-dimethoxyaniline is a polysubstituted aromatic amine that serves as a pivotal building block in modern synthetic chemistry. Its unique trifunctional nature—a nucleophilic amine, a synthetically versatile bromine atom, and electron-donating methoxy groups—makes it an intermediate of significant interest for researchers in drug discovery, materials science, and organic synthesis. This guide provides an in-depth analysis of its core physicochemical properties, offering both established data and predictive insights. We will explore its chemical identity, structural characteristics, and key physical parameters. Furthermore, this document details robust, field-proven experimental protocols for the characterization of this and similar compounds, explaining the scientific rationale behind methodological choices to ensure data integrity and reproducibility. Safety protocols, reactivity profiles, and spectroscopic interpretation are also discussed to provide a holistic resource for laboratory professionals.

Introduction: The Strategic Importance of 4-Bromo-2,6-dimethoxyaniline

Substituted anilines are foundational scaffolds in the development of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and dyes.[1] 4-Bromo-2,6-dimethoxyaniline (Figure 1) emerges as a particularly valuable intermediate due to the orthogonal reactivity of its functional groups.

-

The Amine Group (-NH₂): Acts as a potent nucleophile or a basic center, readily participating in amide bond formation, diazotization, and other classical amine reactions.

-

The Bromo Group (-Br): Positioned para to the amine, it is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[2] This functionality is crucial for molecular elaboration in drug discovery programs.[2]

-

The Methoxy Groups (-OCH₃): Located at the ortho positions, these groups exert a strong electron-donating effect through resonance, activating the aromatic ring and influencing its regioselectivity in electrophilic substitution reactions. They also sterically hinder the adjacent amine group, which can be strategically exploited to control reactivity.

This combination allows for a programmed, step-wise synthesis, making 4-Bromo-2,6-dimethoxyaniline a cornerstone for building diverse molecular libraries. Its derivatives are explored in various fields, including the synthesis of quinoline-based compounds which have shown potential as anticancer agents.[3]

Chemical Identity and Core Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of all subsequent research. The key identifiers and computed physicochemical parameters for 4-Bromo-2,6-dimethoxyaniline are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-bromo-2,6-dimethoxyaniline | PubChem[4] |

| CAS Number | 23957-21-3 | ChemScene[5] |

| Molecular Formula | C₈H₁₀BrNO₂ | PubChem[4] |

| Molecular Weight | 232.07 g/mol | ChemScene[5] |

| Canonical SMILES | COC1=CC(=CC(=C1N)OC)Br | PubChem[4] |

| InChI Key | UJGUWWZOHPAMAJ-UHFFFAOYSA-N | PubChem[4] |

| Physicochemical Property | Value (Predicted/Calculated) | Source |

| logP (Octanol-Water Partition) | 2.0485 | ChemScene[5] |

| Topological Polar Surface Area (TPSA) | 44.48 Ų | ChemScene[5] |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene[5] |

| Rotatable Bonds | 2 | ChemScene |

| pKa (Predicted) | ~4.3 (Estimated based on similar structures) | N/A |

Scientist's Note: The calculated logP value of ~2.05 suggests that 4-Bromo-2,6-dimethoxyaniline has moderate lipophilicity, indicating it is likely to have good solubility in a range of organic solvents but limited solubility in water. The pKa is estimated by comparing it to similar structures like 2,6-dimethoxyaniline (predicted pKa ~4.48)[6]; the electron-withdrawing nature of the bromine atom is expected to slightly decrease the basicity of the aniline nitrogen.

Spectroscopic Profile: Predicting the Signature

¹H NMR Spectroscopy

The high degree of symmetry in the molecule simplifies its expected ¹H NMR spectrum significantly.

-

Aromatic Protons: The two protons on the aromatic ring (at C3 and C5) are chemically equivalent. They are expected to appear as a singlet typically in the range of δ 6.5-7.5 ppm.

-

Methoxy Protons: The two methoxy groups are also equivalent. Their six protons will produce a sharp singlet around δ 3.8-4.0 ppm.

-

Amine Protons: The two amine protons will appear as a broad singlet , the chemical shift of which is highly dependent on solvent and concentration but is often found between δ 3.5-5.0 ppm.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will reflect the six unique carbon environments in the molecule:

-

C-Br (C4): Expected around δ 110-120 ppm.

-

C-OMe (C2, C6): Expected around δ 150-160 ppm.

-

C-H (C3, C5): Expected around δ 105-115 ppm.

-

C-N (C1): Expected around δ 140-150 ppm.

-

-OCH₃: Expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups.

-

N-H Stretch: A pair of medium-intensity peaks between 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ from the methoxy groups.

-

C=C Stretch (Aromatic): Sharp peaks in the 1500-1620 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): A strong, characteristic peak around 1200-1250 cm⁻¹.

-

C-Br Stretch: Found in the fingerprint region, typically below 600 cm⁻¹.

Experimental Workflows & Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols must be employed. The following sections provide step-by-step methodologies for characterizing 4-Bromo-2,6-dimethoxyaniline.

General Characterization Workflow

The logical flow for characterizing a newly synthesized or procured batch of an analytical standard like 4-Bromo-2,6-dimethoxyaniline is depicted below. This workflow ensures that purity and identity are confirmed before proceeding to more complex experiments.

Protocol: Melting Point Determination

Rationale: The melting point is a fundamental physical property that serves as a crucial indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically cause a depression and broadening of the melting range.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Scan (Optional but Recommended): Heat the sample rapidly to get a coarse estimate of the melting point. Let the instrument cool down by at least 20°C.

-

Fine Scan: Begin heating again, but at a slow rate (1-2°C per minute) as you approach the estimated melting point.

-

Data Recording: Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Scientist's Note: The choice of a slow heating rate is critical for allowing the system to remain in thermal equilibrium, providing an accurate reading. Rushing this step is a common source of error.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Quantifying aqueous solubility is essential for drug development, as it directly impacts bioavailability. The shake-flask method is a gold-standard, thermodynamically robust approach.

Methodology:

-

Preparation: Add an excess amount of 4-Bromo-2,6-dimethoxyaniline to a known volume of purified water (or a relevant buffer, e.g., PBS) in a sealed, inert vial.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure the solution reaches equilibrium saturation.

-

Phase Separation: Allow the vial to stand undisturbed for at least 24 hours, or centrifuge at a low speed, to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates. This step is critical to avoid overestimation.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Convert the measured concentration into standard units (e.g., mg/mL or µM).

Reactivity, Stability, and Handling

Chemical Stability

4-Bromo-2,6-dimethoxyaniline is generally stable under standard laboratory conditions. However, like many anilines, it is susceptible to oxidation, which can lead to discoloration (turning from off-white/beige to brown or purple).[7]

-

Storage: To maintain integrity, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.

Safety and Hazard Profile

As a prudent laboratory practice, 4-Bromo-2,6-dimethoxyaniline should be handled as a potentially hazardous chemical. The following GHS classifications have been reported:

| Hazard Class | Hazard Statement | GHS Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302[5] |

| Skin Sensitization | May cause an allergic skin reaction | H317[5] |

Handling Precautions:

-

Engineering Controls: Handle exclusively in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

First Aid: In case of skin contact, wash thoroughly with soap and water. If ingested or if irritation occurs, seek immediate medical attention.

Conclusion

4-Bromo-2,6-dimethoxyaniline is more than a mere chemical; it is a strategic tool for molecular architects. Its well-defined structure and predictable physicochemical properties make it a reliable starting point for complex synthetic endeavors. By understanding its fundamental parameters, leveraging its spectroscopic signatures for verification, and employing robust experimental protocols, researchers can confidently integrate this versatile building block into their workflows. Adherence to proper safety and handling procedures is paramount to ensuring both the integrity of the experimental results and the well-being of the scientist. This guide serves as a foundational resource to empower researchers in maximizing the potential of this important chemical intermediate.

References

-

PubChem. (n.d.). 4-Bromo-2,6-dimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Sayed, M. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Advances. Retrieved from [Link]

Sources

- 1. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2,6-dimethoxyaniline | C8H10BrNO2 | CID 329423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 2,6-DIMETHOXYANILINE CAS#: 2734-70-5 [m.chemicalbook.com]

- 7. 185190250 [thermofisher.com]

An In-Depth Technical Guide to 4-Bromo-2,6-dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2,6-dimethoxyaniline, a substituted aniline that serves as a valuable building block in synthetic organic chemistry. Its unique structural features, including the presence of a bromine atom and two methoxy groups on the aniline core, make it a versatile precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This document consolidates essential identifiers, physicochemical properties, safety information, synthetic protocols, and analytical data to support its use in research and development.

Core Identifiers and Chemical Structure

A clear and unambiguous identification of a chemical compound is the foundation of scientific rigor. The following table summarizes the key identifiers for 4-Bromo-2,6-dimethoxyaniline.

| Identifier | Value | Source |

| CAS Number | 23957-21-3 | [ChemScene][1] |

| PubChem CID | 329423 | [PubChem][2] |

| IUPAC Name | 4-bromo-2,6-dimethoxyaniline | [PubChem][2] |

| Molecular Formula | C₈H₁₀BrNO₂ | [ChemScene][1] |

| Molecular Weight | 232.07 g/mol | [ChemScene][1] |

| InChI | InChI=1S/C8H10BrNO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,10H2,1-2H3 | [PubChem][2] |

| InChIKey | UJGUWWZOHPAMAJ-UHFFFAOYSA-N | [PubChem][2] |

| SMILES | COC1=CC(=CC(=C1N)OC)Br | [PubChem][2] |

| Synonyms | 4-BROMO-2,6-DIMETHOXYBENZENAMINE, Benzenamine, 4-bromo-2,6-dimethoxy- | [PubChem][2] |

The structure of 4-Bromo-2,6-dimethoxyaniline, characterized by an aniline ring substituted with a bromine atom at the para position and two methoxy groups at the ortho positions relative to the amino group, is depicted below.

Caption: 2D structure of 4-Bromo-2,6-dimethoxyaniline.

Physicochemical and Safety Data

While comprehensive experimental data for 4-Bromo-2,6-dimethoxyaniline is not widely available in public databases, computed properties provide valuable estimates for handling and experimental design.

Table of Physicochemical Properties (Computed)

| Property | Value | Source |

| XLogP3 | 1.9 | [PubChem][2] |

| Hydrogen Bond Donor Count | 1 | [PubChem][2] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem][2] |

| Rotatable Bond Count | 2 | [PubChem][2] |

| Topological Polar Surface Area | 44.5 Ų | [PubChem][2] |

Safety and Handling

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. A storage temperature of 4°C is recommended.[1]

It is imperative to perform a thorough risk assessment before handling this compound and to consult any available supplier-specific safety information.

Synthesis and Purification

The synthesis of 4-Bromo-2,6-dimethoxyaniline can be achieved through the bromination of 2,6-dimethoxyaniline. The directing effects of the amino and methoxy groups favor electrophilic substitution at the para position.

General Synthetic Workflow

Caption: General workflow for the synthesis of 4-Bromo-2,6-dimethoxyaniline.

Exemplary Synthesis Protocol

The following protocol is a generalized procedure based on common bromination reactions of substituted anilines. Optimization may be required.

-

Dissolution: Dissolve 2,6-dimethoxyaniline (1.0 eq) in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.1 eq) in the same solvent to the cooled solution of the aniline. The slow addition is crucial to control the reaction temperature and minimize the formation of di-brominated byproducts.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the reaction mixture by adding water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers with water and brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Bromo-2,6-dimethoxyaniline.

Applications in Research and Development

4-Bromo-2,6-dimethoxyaniline is a versatile intermediate for the synthesis of more complex molecules. The presence of three distinct functional groups—the amino group, the bromo group, and the methoxy groups—allows for a variety of subsequent chemical transformations.

-

Amino Group: The amino group can be diazotized and converted into a variety of other functional groups, or it can be acylated or alkylated to introduce new substituents.

-

Bromo Group: The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is particularly useful in the construction of complex molecular scaffolds in drug discovery.

-

Methoxy Groups: The methoxy groups can influence the electronic properties of the molecule and can potentially be demethylated to reveal hydroxyl groups, which can be further functionalized.

While specific examples of drugs or materials synthesized directly from 4-Bromo-2,6-dimethoxyaniline are not widely reported in the literature, its structural motifs are present in various biologically active compounds. Its utility lies in its potential as a starting material for the synthesis of novel heterocyclic compounds and other complex organic molecules.

Analytical Characterization

The identity and purity of 4-Bromo-2,6-dimethoxyaniline are typically confirmed using a combination of spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a broad singlet for the amino protons, and a singlet for the six equivalent methoxy protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effects. Signals for the methoxy carbons will also be present.

-

FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C-O stretching of the methoxy groups, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br).

Researchers should acquire and interpret their own analytical data to confirm the identity and purity of their synthesized or purchased material.

Conclusion

4-Bromo-2,6-dimethoxyaniline is a valuable, albeit not extensively documented, chemical intermediate. Its trifunctional nature provides a platform for diverse synthetic transformations, making it a potentially useful building block for the creation of novel compounds in drug discovery and materials science. This guide has compiled the available identifiers and computed properties, along with a general synthetic strategy and expected analytical features, to aid researchers in its effective and safe utilization. As with any less-common reagent, careful experimental design and thorough characterization are paramount.

References

-

PubChem. 4-Bromo-2,6-dimethoxyaniline. National Center for Biotechnology Information. [Link]

-

Martínez-López, D., Babalhavaeji, A., Sampedro, D., & Woolley, G. A. (2019). Synthesis and characterization of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives. Beilstein Journal of Organic Chemistry, 15, 3000–3008. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-2,6-dimethoxyaniline

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-bromo-2,6-dimethoxyaniline. In the absence of experimental single-crystal X-ray diffraction data for this specific molecule, this guide leverages high-quality computational chemistry data, insights from the crystallographic structure of the closely related 4-bromo-2,6-dimethylaniline, and established principles of stereoelectronic effects. The interplay of the sterically demanding ortho-methoxy groups, the electronic influence of the para-bromo substituent, and the potential for intramolecular hydrogen bonding are discussed in detail. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the three-dimensional architecture of substituted anilines, a common motif in medicinal chemistry and materials science.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in modern chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1] The biological activity and material properties of these compounds are intrinsically linked to their three-dimensional structure and conformational dynamics. The precise arrangement of substituents on the aniline ring dictates molecular recognition, binding affinity to biological targets, and solid-state packing.

4-Bromo-2,6-dimethoxyaniline is a polysubstituted aniline featuring a bromine atom at the para position and two methoxy groups at the ortho positions relative to the amino group. This substitution pattern presents a fascinating case study in conformational analysis due to the steric and electronic "ortho effect" and the potential for intramolecular hydrogen bonding. Understanding the preferred conformation of the methoxy and amino groups is crucial for predicting the molecule's reactivity, intermolecular interactions, and suitability for various applications.

Predicted Molecular Structure and Conformation

Due to the unavailability of an experimental crystal structure for 4-bromo-2,6-dimethoxyaniline, we turn to computational modeling to elucidate its structural features. The data presented here is based on Density Functional Theory (DFT) calculations, a robust method for predicting molecular geometries.[2][3]

The Benzene Ring: A Stable Scaffold

As is typical for substituted benzene derivatives, the central phenyl ring of 4-bromo-2,6-dimethoxyaniline is predicted to be largely planar. The substituents, including the bromine, nitrogen of the amino group, and the carbons of the methoxy groups, are expected to lie in or very close to the plane of the benzene ring. This is consistent with the experimental crystal structure of the analogous compound, 4-bromo-2,6-dimethylaniline, where the Br, N, and methyl C atoms are coplanar with the benzene ring.[4][5]

The "Ortho Effect": Steric Hindrance and Conformational Restriction

The two methoxy groups at the C2 and C6 positions exert a significant "ortho effect," which is a combination of steric and electronic influences that are unique to this substitution pattern.[6] The steric bulk of the methoxy groups flanking the amino group is expected to influence the conformation of both the amino group itself and the methoxy groups.

-

Amino Group Conformation: The steric pressure from the adjacent methoxy groups may lead to a slight pyramidalization of the amino group, deviating from a perfectly planar sp2 hybridization. This steric hindrance can also restrict the rotation of the amino group around the C-N bond.

-

Methoxy Group Conformation: The C(aryl)-O-C(methyl) bonds of the methoxy groups have rotational freedom. However, to minimize steric clash with the amino group and with each other, they are likely to adopt specific preferred conformations. It is anticipated that the methyl groups of the methoxy substituents will orient themselves away from the amino group.

Intramolecular Hydrogen Bonding: A Key Stabilizing Interaction

A crucial conformational determining factor in 2-alkoxy anilines is the potential for intramolecular hydrogen bonding between the hydrogen atoms of the amino group and the oxygen atoms of the ortho-methoxy groups. This interaction, if present, would form a pseudo-six-membered ring and significantly stabilize a particular conformation. The geometry required for this hydrogen bond would influence the orientation of both the amino and methoxy groups. Spectroscopic techniques, particularly NMR, can provide evidence for such intramolecular hydrogen bonds in solution.[7]

Quantitative Structural Data (Predicted)

The following table summarizes the predicted geometric parameters for 4-bromo-2,6-dimethoxyaniline based on computational data from PubChem.[6] This data provides a quantitative basis for understanding the molecule's three-dimensional shape.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Br | ~1.90 |

| C-N | ~1.40 |

| C-O | ~1.37 |

| O-C(methyl) | ~1.43 |

| Bond Angles (°) ** | |

| C2-C1-C6 | ~120 |

| C1-C2-O | ~120 |

| C-N-H | ~112 |

| C-O-C(methyl) | ~118 |

| Selected Torsional Angles (°) ** | |

| C2-C1-N-H | Variable |

| C1-C2-O-C(methyl) | Variable |

Note: These are estimated values from computational models and may differ slightly from experimental data.

Experimental Determination of Molecular Structure

While computational methods provide valuable insights, experimental techniques are the gold standard for determining molecular structure and conformation. The following sections outline the primary methods that would be employed for 4-bromo-2,6-dimethoxyaniline.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Caption: Workflow for determining molecular structure via X-ray crystallography.

-

Crystal Growth: High-quality single crystals of 4-bromo-2,6-dimethoxyaniline would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, cooling of a saturated solution, or vapor diffusion. A variety of solvents would be screened to find conditions that yield crystals suitable for diffraction (well-ordered, sufficient size, and no twinning).

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using computational methods. The initial atomic model is then refined to achieve the best possible fit between the calculated and observed diffraction data.

-

Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy. The results are typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) and reported in a peer-reviewed publication.

NMR Spectroscopy: Conformation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Caption: Workflow for conformational analysis using NMR spectroscopy.

-

Sample Preparation: A sample of 4-bromo-2,6-dimethoxyaniline is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to identify the chemical environments of the different atoms in the molecule. The chemical shifts of the amino protons can be particularly informative about their involvement in hydrogen bonding.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment identifies scalar couplings between protons, which helps in assigning the proton resonances.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for conformational analysis. The NOE effect is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded. The presence and intensity of NOE cross-peaks between the amino protons and the methoxy protons would provide strong evidence for specific rotational conformations and the presence of intramolecular hydrogen bonding.

-

-

Data Analysis: The chemical shifts, coupling constants, and NOE intensities are analyzed to build a model of the predominant conformation(s) of the molecule in solution.

Conclusion

The molecular structure of 4-bromo-2,6-dimethoxyaniline is governed by a complex interplay of steric and electronic effects. While a definitive experimental structure is not yet available, computational modeling and analogies to similar structures provide a detailed and scientifically sound picture. The benzene ring is expected to be planar, with the key conformational features being the orientation of the amino and the two ortho-methoxy groups. The "ortho effect" likely restricts the rotational freedom of these groups, and the formation of an intramolecular hydrogen bond between the amino and methoxy groups is a strong possibility that would significantly stabilize a particular conformation. The experimental determination of this structure, through X-ray crystallography and NMR spectroscopy, would provide valuable data for medicinal chemists and materials scientists working with substituted anilines.

References

- Liu, R., Li, Y.-H., Luo, W., Liu, S., & Zhu, H.-J. (2008). 4-Bromo-2,6-dimethylaniline. Acta Crystallographica Section E: Structure Reports Online, 64(1), o220.

-

PubChem. (n.d.). 4-Bromo-2,6-dimethoxyaniline. Retrieved January 21, 2026, from [Link]

-

Bradford Scholars. (2020). The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Ortho effect. Retrieved January 21, 2026, from [Link]

- Pande, V., et al. (2014). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 5(10), 1131-1135.

-

ResearchGate. (n.d.). Hydrogen Bonding in Organic Compounds. VI. Interaction between Groups in ortho-Substituted Anilines. Retrieved January 21, 2026, from [Link]

- Vrána, J., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions.

- Abraham, M. H., et al. (2018). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics, 20(15), 10016-10026.

-

Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved January 21, 2026, from [Link]

- Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3567.

- Chandrasekaran, K. (2016). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica, 8(19), 313-319.

- Liu, R., et al. (2008). 4-Bromo-2,6-dimethylaniline. Acta Crystallographica Section E, 64(Pt 1), o220.

-

ChemSrc. (n.d.). 2,6-Dimethoxyaniline. Retrieved January 21, 2026, from [Link]

- Gérardy, R., et al. (2020). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 16, 2838-2846.

-

ResearchGate. (n.d.). Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. Retrieved January 21, 2026, from [Link]

- Al-Buriahi, M. S., et al. (2021). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. Acta Crystallographica Section E, 77(Pt 10), 1058-1065.

- Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.

Sources

- 1. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Bromo-2,6-dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2,6-dimethoxyaniline | C8H10BrNO2 | CID 329423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA] - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of 4-Bromo-2,6-dimethoxyaniline

This guide provides an in-depth analysis of the solubility and stability of 4-Bromo-2,6-dimethoxyaniline, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with actionable experimental protocols to offer a comprehensive understanding of this compound's physicochemical properties.

Introduction: The Significance of Physicochemical Profiling

4-Bromo-2,6-dimethoxyaniline is a substituted aniline that serves as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility and stability is paramount for its effective use in research and development. These properties directly influence reaction kinetics, purification strategies, formulation development, and the overall safety and efficacy of the final product. This guide offers a predictive and methodological framework for characterizing this molecule, grounded in established chemical principles and standard analytical procedures.

Predicted Physicochemical Properties

A summary of the predicted and known physicochemical properties of 4-Bromo-2,6-dimethoxyaniline is presented in Table 1. These properties are derived from its chemical structure and data available for structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrNO₂ | PubChem |

| Molecular Weight | 232.07 g/mol | PubChem |

| Appearance | Predicted: White to off-white crystalline solid | Inferred from similar anilines |

| Melting Point | Not available | - |

| pKa (of the anilinium ion) | Predicted: 2-4 | Inferred from substituted anilines[1] |

| LogP | Predicted: ~2.5-3.5 | Inferred from structure |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability and processability. The solubility of 4-Bromo-2,6-dimethoxyaniline is predicted based on its molecular structure, which features a non-polar brominated aromatic ring and polar methoxy and amine functional groups.

Structural Considerations for Solubility

The presence of the bromine atom and the benzene ring contributes to the lipophilic character of the molecule, suggesting solubility in non-polar organic solvents. Conversely, the methoxy groups and the primary amine, with its capacity for hydrogen bonding, introduce a degree of polarity, which may confer partial solubility in polar protic and aprotic solvents. The basic nature of the aniline moiety suggests that its solubility will be highly dependent on the pH of aqueous solutions.

Predicted Solubility in Common Solvents

| Solvent Type | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble to soluble | The amine and methoxy groups can form hydrogen bonds with protic solvents. Solubility in water is expected to be low but to increase with the acidity of the solution due to the formation of the anilinium salt. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. |

| Non-Polar | Hexane, Toluene | Sparingly soluble | The non-polar aromatic ring and bromine atom will interact favorably with non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

This protocol outlines a standardized method for quantitatively assessing the solubility of 4-Bromo-2,6-dimethoxyaniline in various solvents.

Objective: To determine the equilibrium solubility of 4-Bromo-2,6-dimethoxyaniline in a range of pharmaceutically and synthetically relevant solvents at ambient temperature.

Materials:

-

4-Bromo-2,6-dimethoxyaniline

-

Selected solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, acetonitrile, DMSO, dichloromethane, hexane)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

HPLC with a suitable column (e.g., C18) and UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of 4-Bromo-2,6-dimethoxyaniline to a vial containing a known volume (e.g., 1 mL) of the selected solvent.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 4-Bromo-2,6-dimethoxyaniline in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for experimental solubility determination.

Stability Profile and Degradation Pathways

Understanding the stability of 4-Bromo-2,6-dimethoxyaniline is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that could impact its purity and safety.[2] A forced degradation study is a systematic way to investigate the inherent stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[3][4][5][6][7]

Predicted Stability and Potential Degradation Pathways

Aromatic amines are known to be susceptible to degradation through several mechanisms, including oxidation, hydrolysis, and photolysis.[8][9]

-

Oxidative Degradation: The primary amine group is a likely site for oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities. The electron-donating methoxy groups can further activate the aromatic ring towards oxidation.

-

Hydrolytic Degradation: While the aniline moiety itself is generally stable to hydrolysis, the ether linkages of the methoxy groups could potentially be cleaved under harsh acidic or basic conditions, although this is less likely under typical pharmaceutical conditions.

-

Photolytic Degradation: Aromatic systems, particularly those with heteroatom substituents, can be susceptible to degradation upon exposure to UV light. This can lead to complex reaction pathways, including dimerization and oxidation.

Experimental Protocol for a Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on 4-Bromo-2,6-dimethoxyaniline to identify its degradation products and pathways.[2][3][5]

Objective: To investigate the stability of 4-Bromo-2,6-dimethoxyaniline under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

4-Bromo-2,6-dimethoxyaniline

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 4-Bromo-2,6-dimethoxyaniline in a suitable solvent (e.g., acetonitrile/water mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acid and base-stressed samples.

-

Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation in each condition. A target degradation of 5-20% is generally desirable to ensure that the primary degradation products are formed without complete destruction of the molecule.[3]

-

Characterize the major degradation products using their mass spectral data.

-

Propose the degradation pathways based on the identified products.

-

Caption: A schematic of the forced degradation study workflow.

Conclusion

This technical guide provides a comprehensive overview of the predicted solubility and stability of 4-Bromo-2,6-dimethoxyaniline, supported by detailed experimental protocols. By understanding these fundamental physicochemical properties, researchers and developers can optimize synthetic routes, formulate stable products, and ensure the quality and reliability of their work. The provided methodologies serve as a robust starting point for the empirical characterization of this important chemical intermediate.

References

-

Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Environmental Science and Pollution Research, 22(19), 14537-14555. [Link]

-

ResolveMass Laboratories Inc. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). [Link]

-

Aromatic Amine Cleavage. (n.d.). In Sustainability area. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

-

Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. ResearchGate. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Pharma Dekho. (2023). Sop for force degradation study. [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

IARC Publications. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1. Metabolic Activation. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

-

RSC Publishing. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. [Link]

-

MDPI. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

-

Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. [Link]

-

MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

-

Wikipedia. (n.d.). 4-Bromoaniline. [Link]

-

ResearchGate. (2001). Structure-metabolism relationships of substituted anilines: Prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. [Link]

-

ResearchGate. (2007). Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. onyxipca.com [onyxipca.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. scribd.com [scribd.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. pharmadekho.com [pharmadekho.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

4-Bromo-2,6-dimethoxyaniline safety, handling, and MSDS

An In-depth Technical Guide for the Safe Handling of 4-Bromo-2,6-dimethoxyaniline

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and essential data for 4-Bromo-2,6-dimethoxyaniline (CAS No: 23957-21-3). It is intended for laboratory personnel, researchers, and drug development professionals who may handle this compound. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures.

Compound Profile and Core Hazards

4-Bromo-2,6-dimethoxyaniline is a substituted aniline derivative.[1] Like many halogenated and alkylated anilines, its primary hazards are associated with irritation and potential toxicity upon exposure. The core directive for handling this compound is to prevent all personal contact, including inhalation of dust and direct contact with skin and eyes.[2]

The Globally Harmonized System (GHS) classification for this compound identifies it as a significant irritant.

Table 1: GHS Hazard Identification

| Hazard Class | Category | Hazard Statement | Source |

|---|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3][4] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |[2][3] |

While some analogous bromo-aniline compounds are listed with acute toxicity warnings[5][6], the available data for 4-Bromo-2,6-dimethoxyaniline primarily emphasizes its irritant properties. However, given its chemical class, a cautious approach assuming potential toxicity is warranted.

Risk Assessment and Control Strategy

A thorough risk assessment is mandatory before any handling of this compound. The primary risks stem from the generation of airborne dust during weighing and transfer, and the potential for skin/eye contact. The hierarchy of controls must be applied.

-

Engineering Controls : The most critical control measure is to handle the solid compound exclusively within a certified chemical fume hood.[7] This contains dust at the source, protecting the user's breathing zone and preventing contamination of the general laboratory environment. The atmosphere within the handling area should be regularly monitored to ensure it remains below established exposure standards.[2]

-

Administrative Controls : Do not eat, drink, or smoke in the laboratory where this chemical is handled.[2][5] Contaminated work clothes should be laundered separately from personal clothing.[2] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][7]

-

Personal Protective Equipment (PPE) : PPE is the final line of defense and must be used in conjunction with engineering controls. The selection of appropriate PPE is a critical, task-dependent decision.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for mitigating risk.

SOP 1: Safe Handling and Weighing

-

Preparation : Ensure a chemical fume hood is certified and functioning correctly. Designate a specific area within the hood for handling the compound.

-

PPE : Don the required PPE as determined by the workflow above: lab coat, chemical safety goggles, and nitrile gloves.[3][5][7]

-

Handling : Keep the container tightly sealed when not in use.[2][3][5] Handle the substance carefully to avoid the formation and dispersal of dust.[2][7] Use tools (spatulas, etc.) that minimize dust generation.

-

Weighing : If possible, weigh directly into the receiving vessel to minimize transfer steps. If using weighing paper, gently tap to transfer the solid and avoid creating airborne particles.

-

Post-Handling : Securely seal the primary container. Decontaminate the handling area (e.g., with a damp wipe) to remove any residual dust.

-

Doffing PPE : Remove gloves using a technique that avoids skin contamination and dispose of them in a designated hazardous waste container.[7] Wash hands immediately and thoroughly.

SOP 2: Emergency Response - Spill Protocol

Accidental releases must be managed promptly and safely. The response depends on the scale of the spill.

For any spill, avoid breathing dust and prevent contact with skin and eyes.[2] Use dry cleanup procedures; do not add water to the dry solid as this may create a slurry that is more difficult to contain.[2] After collection, wash the area down with large amounts of water and prevent runoff from entering drains.[2]

SOP 3: Emergency Response - Exposure Protocol

Immediate action is required in the event of personal exposure.

-

Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3][4] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2]

-

Skin Contact : Take off all contaminated clothing immediately.[3] Wash the affected skin area with plenty of soap and water.[2][3][5] Seek medical attention if irritation develops or persists.[2]

-

Inhalation : Remove the individual to fresh air and keep them in a position comfortable for breathing.[2][3][5] If the person is not breathing, give artificial respiration.[3] Seek medical attention.[3]

-

Ingestion : Rinse the mouth with water.[3][5] Do not induce vomiting. Give a glass of water to drink.[2] Call a physician or Poison Control Center immediately.[8]

In all cases of exposure, show the Safety Data Sheet (SDS) to the attending medical personnel. Treatment should be symptomatic.[2][5]

Storage and Waste Management

-

Storage : Store in the original container in a cool, dry, and well-ventilated area.[2][3] Keep containers securely sealed to prevent contamination and exposure.[2] Protect containers from physical damage.[2] The compound may be light-sensitive, so storage in an opaque or amber container is advisable.[2][9] Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[2][3][6]

-

Waste Management : All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[7] Collect waste in clearly labeled, sealed containers.[2][7] Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with all local, regional, and national regulations.[2] Do not allow the material to enter drains or waterways.[2][9]

Data Summary

Table 2: Chemical and Physical Properties

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 23957-21-3 (also listed as 24596-19-8*) | [1][2] |

| Molecular Formula | C₈H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 232.07 g/mol | [1] |

| Appearance | Brown or Light yellow to Brown to Dark green powder/crystal | [4] |

| Solubility | Low water solubility is likely |[4] |

*Note: The CAS number 24596-19-8 is frequently used in supplier safety data sheets for this compound, also known as 4-Bromo-2,6-xylidine.[3][4]

References

-

4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET . Techno PharmChem. [Link]

-

4-Bromo-2,6-dimethoxyaniline PubChem Entry . National Center for Biotechnology Information. [Link]

-

Safety Data Sheet: 4-bromo-N,N-dimethylaniline . Chemos GmbH & Co.KG. [Link]

Sources

- 1. 4-Bromo-2,6-dimethoxyaniline | C8H10BrNO2 | CID 329423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. technopharmchem.com [technopharmchem.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-Bromo-2,6-dimethoxyaniline: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern organic synthesis, 4-Bromo-2,6-dimethoxyaniline presents a unique combination of functionalities: a nucleophilic amino group, two electron-donating methoxy groups, and a versatile bromine atom. This guide, intended for researchers and professionals in drug discovery and materials science, moves beyond a simple cataloging of facts. It aims to provide a deeper understanding of the causality behind experimental choices, offering field-proven insights into the synthesis, reactivity, and applications of this valuable intermediate. Every protocol and mechanistic discussion is grounded in established chemical principles, providing a self-validating framework for practical application.

Core Characteristics of 4-Bromo-2,6-dimethoxyaniline

4-Bromo-2,6-dimethoxyaniline is a crystalline solid at room temperature. The strategic placement of the electron-donating methoxy groups ortho to the amine significantly influences the electron density of the aromatic ring, enhancing the nucleophilicity of the amino group and directing the regioselectivity of further electrophilic aromatic substitutions. The bromine atom at the para position serves as a key handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.

| Property | Value | Source |

| CAS Number | 23957-21-3 | [1][2] |

| Molecular Formula | C₈H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 232.07 g/mol | [1][2] |

| Appearance | Crystalline solid | |

| Purity | ≥98% (typical) | [2] |

| Storage | 4°C, protect from light | [2] |

Synthesis of 4-Bromo-2,6-dimethoxyaniline: A Protocol Grounded in Mechanistic Understanding

The synthesis of 4-bromo-2,6-dimethoxyaniline is most commonly achieved through the electrophilic bromination of 2,6-dimethoxyaniline. The strong activating and ortho-, para-directing effects of the amino and methoxy groups favor the introduction of the bromine atom at the para position.

Caption: Synthetic workflow for 4-Bromo-2,6-dimethoxyaniline.

Experimental Protocol: Bromination of 2,6-dimethoxyaniline

This protocol is adapted from established methods for the bromination of activated anilines[3]. The choice of a milder brominating agent like N-bromosuccinimide (NBS) over elemental bromine can offer better control and selectivity, minimizing the formation of poly-brominated byproducts. Acetic acid is a common solvent as it can protonate the aniline to a degree, slightly moderating its reactivity and improving selectivity.

Materials:

-

2,6-dimethoxyaniline

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethoxyaniline (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0°C in an ice bath with stirring.

-

Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature at 0°C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-water.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-bromo-2,6-dimethoxyaniline.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 4-bromo-2,6-dimethoxyaniline stems from the presence of both the amino group and the bromine atom, allowing for a wide range of transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.

The Suzuki-Miyaura reaction enables the formation of a new carbon-carbon bond by coupling 4-bromo-2,6-dimethoxyaniline with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and substituted aromatic structures.

Caption: Generalized Suzuki-Miyaura coupling reaction.

The electron-rich nature of the 4-bromo-2,6-dimethoxyaniline ring can facilitate the oxidative addition step in the catalytic cycle. The choice of ligand on the palladium catalyst is critical and can be tuned to optimize the reaction for different organoboron coupling partners.

The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond, coupling 4-bromo-2,6-dimethoxyaniline with a primary or secondary amine. This reaction is a powerful tool for the synthesis of complex diaryl- or alkylarylamines.

Caption: Generalized Buchwald-Hartwig amination reaction.

The selection of the appropriate palladium precursor, phosphine ligand, and base is crucial for a successful Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and improve catalytic turnover.

Reactions Involving the Amino Group

The amino group of 4-bromo-2,6-dimethoxyaniline can undergo a variety of classical transformations, including acylation, alkylation, and diazotization followed by Sandmeyer reactions.

The Sandmeyer reaction provides a pathway to replace the amino group with a wide range of functionalities via a diazonium salt intermediate. This two-step process involves the initial conversion of the aniline to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by reaction with a copper(I) salt to introduce a new substituent.

Applications in Drug Discovery and Materials Science

4-Bromo-2,6-dimethoxyaniline is a valuable building block in the synthesis of biologically active molecules and functional materials.

Medicinal Chemistry

The substituted aniline motif is a common feature in many pharmacologically active compounds. The ability to functionalize both the amino group and the bromine atom of 4-bromo-2,6-dimethoxyaniline makes it a versatile starting material for the synthesis of compound libraries for drug screening.

For instance, substituted anilines are key components of many tyrosine kinase inhibitors , a class of targeted cancer therapies[4][5]. The 4-anilinoquinazoline scaffold, for example, is a well-established pharmacophore that binds to the ATP-binding site of various kinases[4]. 4-Bromo-2,6-dimethoxyaniline can serve as a precursor to the aniline portion of these molecules, with the methoxy groups potentially influencing solubility, metabolic stability, and target engagement.

Materials Science

The electron-rich nature of the 2,6-dimethoxyaniline core makes it an interesting building block for the synthesis of organic electronic materials. Through cross-coupling reactions, it can be incorporated into conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The methoxy groups can enhance the solubility and processability of the resulting materials, while the overall electronic properties can be tuned by the choice of coupling partners.

Spectroscopic Characterization

| Spectroscopic Data (Analogous Compounds) | |

| ¹H NMR (4-Bromo-2,6-dimethylaniline in CDCl₃) | δ 7.04 (s, 2H, Ar-H), 3.53 (s, 2H, NH₂), 2.12 (s, 6H, CH₃)[6] |

| ¹³C NMR (4-Bromo-N,N-dimethylaniline) | δ 149.4 (C-N), 131.9 (C-Br), 113.9 (Ar-CH), 112.5 (Ar-CH), 40.5 (N-CH₃)[7] |